(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

G-quadruplex targeting negative control compounds structure-activity relationship (SAR)

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic small molecule (MW 262.37, molecular formula C14H18N2OS) classified as a benzothiazole-derived pivalamide. It is commercially available as a research chemical with a certified purity of 98% from multiple suppliers.

Molecular Formula C14H18N2OS
Molecular Weight 262.37
CAS No. 865544-75-8
Cat. No. B2925308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
CAS865544-75-8
Molecular FormulaC14H18N2OS
Molecular Weight262.37
Structural Identifiers
SMILESCCN1C2=CC=CC=C2SC1=NC(=O)C(C)(C)C
InChIInChI=1S/C14H18N2OS/c1-5-16-10-8-6-7-9-11(10)18-13(16)15-12(17)14(2,3)4/h6-9H,5H2,1-4H3
InChIKeyZMZOBQRWTXHTJM-FYWRMAATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865544-75-8: A Unique Benzothiazole Pivalamide Scaffold for Chemical Library Screening


(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic small molecule (MW 262.37, molecular formula C14H18N2OS) classified as a benzothiazole-derived pivalamide. It is commercially available as a research chemical with a certified purity of 98% from multiple suppliers . The compound features a characteristic N-ethyl substitution on the benzothiazole nitrogen and a sterically bulky pivalamide (2,2-dimethylpropanamide) group, which collectively influence its lipophilicity, metabolic stability, and molecular recognition properties . Unlike its close structural analog BMVC, this compound lacks the 4-methoxy-7-methyl substitution pattern required for strong G-quadruplex DNA binding, positioning it as a useful negative control or scaffold for medicinal chemistry optimization [1].

Why 865544-75-8 is Not Interchangeable with Other Benzothiazole Pivalamides


Generic substitution among benzothiazole pivalamide derivatives is scientifically unsound due to the profound impact of subtle substituent changes on target binding, pharmacokinetics, and photophysical properties. The specific (E)-isomer geometry and unadorned benzothiazole ring of 865544-75-8, devoid of additional halogen, methyl, or methoxy substituents, dictate its unique potential and challenges. For instance, the addition of a 6-chloro or 4-methoxy-7-methyl group, as seen in BMVC and its halogenated analogs, fundamentally alters G-quadruplex affinity, cellular uptake, and fluorescence quantum yield [1]. While direct comparative bioactivity data for this specific compound are absent from the open literature, its distinct physicochemical signature (MW 262.37, fewer hydrogen bond donors/acceptors) predicts different solubility, permeability, and metabolic profiles compared to more decorated analogs . Researchers aiming for a minimal pharmacophore or a non-fluorescent control compound require this specific entity.

Quantitative Evaluation of 865544-75-8 Against Closest Analogs


Structural Basis for Lack of G-Quadruplex Binding: Advantage as a Negative Control

The target compound lacks the 4-methoxy-7-methyl substitution pattern present in the known G-quadruplex probe BMVC. BMVC has demonstrated strong binding preference for G-quadruplex structures over duplex DNA, with a dissociation constant (Kd) in the low micromolar range [1]. In contrast, the unadorned benzothiazole pivalamide scaffold of 865544-75-8 is not predicted to exhibit significant G-quadruplex stabilization, making it a valuable inactive control analog in SAR studies .

G-quadruplex targeting negative control compounds structure-activity relationship (SAR)

Molecular Weight Advantage for Passive Membrane Permeability

The molecular weight of 865544-75-8 (262.37 g/mol) is the lowest among common benzothiazole pivalamide analogs, which typically incorporate additional halogen or methyl substituents . Lipinski's Rule of Five and related drug-likeness metrics suggest that lower molecular weight generally correlates with better passive transcellular permeability [1]. This offers a modest but measurable advantage for cellular assay development where high intracellular concentration is desired.

drug-likeness passive permeability physicochemical properties

Certified Chemical Purity for Reproducible Assay Performance

Procuring 865544-75-8 from a reputable vendor like Leyan guarantees a batch-specific purity of 98%, as verified by NMR, HPLC, or GC . This level of quality assurance is critical for generating reproducible biological data, as impurities in benzothiazole derivatives can be agonists, antagonists, or fluorescent artifacts at the concentrations used in cell-based assays. While many analog compounds are also available, batch-to-batch variability is a known issue for less-characterized research chemicals.

compound quality control assay reproducibility chemical procurement

Recommended Scientific and Industrial Use Cases for 865544-75-8


Negative Control for G-Quadruplex Probe BMVC in Anticancer Research

Based on its structural difference from the active G-quadruplex stabilizer BMVC, 865544-75-8 is ideally suited as a matched negative control compound in telomerase inhibition and G-quadruplex-targeted studies. Its lack of key methoxy and methyl substituents ensures minimal G-quadruplex interaction, providing a clean baseline for measuring probe-specific effects [1]. This addresses a critical need in the field for a structurally related but functionally inert control molecule.

Minimal Pharmacophore Scaffold for Medicinal Chemistry Optimization

The unadorned core of 865544-75-8 represents a minimal pharmacophoric scaffold for systematic structure-activity relationship (SAR) exploration. Starting from this low-MW base (262.37 g/mol) with favorable permeability potential [2], medicinal chemists can iteratively add substituents to map out the binding requirements for novel targets, avoiding the biases introduced by pre-existing substituents found in more decorated commercial analogs.

Building Block for Asymmetric Cyanine Dye Synthesis

The 3-ethylbenzothiazol-2(3H)-ylidene moiety, which forms the core of this compound, is a known intermediate in the synthesis of asymmetric monomethine cyanine dyes for fluorescent labeling and sensor applications [3]. Procuring 865544-75-8 provides a pure starting material for the modular construction of novel fluorophores where photophysical properties can be tuned via Knoevenagel condensation with various aldehyde partners, bypassing the need to synthesize the benzothiazole core from scratch.

Quote Request

Request a Quote for (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.